Trimethyleneglycol, dibenzoate

Vue d'ensemble

Description

Synthesis Analysis

Trimethyleneglycol is mainly produced by the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give 1,3-propanediol .Molecular Structure Analysis

The molecular structure of Trimethyleneglycol, dibenzoate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis

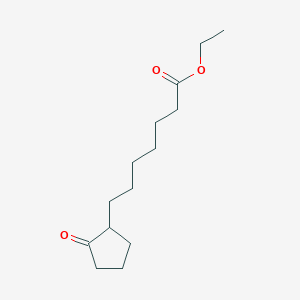

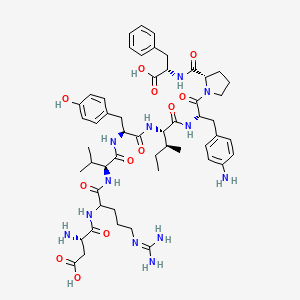

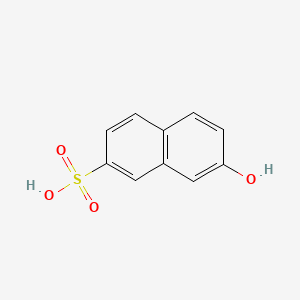

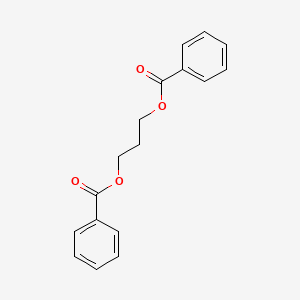

Trimethyleneglycol, dibenzoate has a molecular formula of C17H16O4 and a molar mass of 284.31 g/mol . It is a colorless, odorless, and stable liquid with high viscosity and a high boiling point . It is known for its hygroscopic quality and its ability to dehumidify fluids .Applications De Recherche Scientifique

Antiviral Potential in Synthesis of Compounds

Trimethyleneglycol dibenzoate has been utilized in the synthesis of various compounds with significant biological properties. For instance, a study by Naidu et al. (2012) demonstrated the use of a polyethylene glycol-bound catalyst in synthesizing compounds that showed highly significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012).

Polymer Science and Material Properties

In the field of polymer science, this chemical has been instrumental in understanding the properties of polymers. Sasanuma and Suzuki (2009) conducted a conformational analysis of poly(trimethylene terephthalate) using trimethylene glycol dibenzoate as a model compound, providing insights into the bond conformations and properties of the polymer (Sasanuma & Suzuki, 2009).

Applications in Epoxy Networks

Stutz and Tesch (2003) evaluated a model system based on trimethylene glycol di(p-aminobenzoate) for studying the extent of cyclization in glycidylamine epoxies. This research is crucial for understanding the network defects in these epoxy systems (Stutz & Tesch, 2003).

Role in Liquid Crystal Polymers

The compound has been studied in the context of liquid crystal polymers. For example, Bello et al. (2001) explored the orientation of poly(trimethylene oxy-2 methyl trimethylene p–p′ bibenzoate), revealing how macromolecular chains align under different strain rates (Bello, Bello, & Lorenzo, 2001).

Influence in Stereolithographic 3D Printing

In a study by Wang et al. (2016), trimethyleneglycol dibenzoate-related compounds were used in the stereolithographic 3D printing of modified-release drug dosage forms, showcasing its potential in pharmaceutical manufacturing (Wang, Goyanes, Gaisford, & Basit, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

3-benzoyloxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(14-8-3-1-4-9-14)20-12-7-13-21-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEOOCRUUJYCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873949 | |

| Record name | Propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyleneglycol, dibenzoate | |

CAS RN |

2451-86-7 | |

| Record name | 1,3-Propanediol, 1,3-dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, dibenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1,3-Propanediol dibenzoate influence its crystalline behavior in comparison to similar compounds?

A2: Infrared spectroscopy studies reveal that the crystalline bands for 1,3-Propanediol dibenzoate closely resemble those of Ethylene glycol dibenzoate and Poly(ethylene terephthalate) (PET) []. This similarity suggests that the crystalline structure is primarily influenced by the -OCC6H4CO- framework shared by these molecules. Interestingly, increasing the length of the glycol chain, as seen in 1,6-Hexanediol dibenzoate, leads to a shift in the crystalline bands []. This finding highlights the impact of the glycol chain length and rigidity on the crystalline packing and ultimately the physical properties of these compounds.

Q2: What is the potential of 1,3-Propanediol dibenzoate as a "green" plasticizer based on toxicity screening?

A3: Initial toxicity screening using the Vibrio fischeri bioluminescence inhibition assay (Microtox) suggests that 1,3-Propanediol dibenzoate, along with 1,4-Butanediol dibenzoate (BDDB) and Dihexyl maleate (DHM), may not be suitable candidates for "green" plasticizers due to their relatively high toxicity (EC50 < 1 mg L ―1 ) []. This finding emphasizes the need for comprehensive toxicity assessments, including further in vitro and in vivo studies, to fully evaluate the safety profile of potential "green" plasticizers before widespread application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.